6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-(trifluoromethyl)benzylsulfanyl group at position 6 and a carbaldehyde moiety at position 5 . Its molecular formula is C₁₃H₇F₃N₂OS₂, with a molecular weight of 328.34 g/mol (CAS: 175277-56-2). This compound is classified as a bioactive small molecule, primarily used in research settings for pharmacological exploration .
Properties
IUPAC Name |
6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS2/c15-14(16,17)10-3-1-2-9(6-10)8-22-12-11(7-20)19-4-5-21-13(19)18-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUNBEGAMXWLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(N3C=CSC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 303996-47-6) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.
- Molecular Formula : C14H10F3N3OS2
- Molecular Weight : 357.37 g/mol
- Structural Features : The compound features a thiazole ring and a trifluoromethyl group, which are known to influence its biological properties.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of thiazole derivatives against various bacterial strains, suggesting that the sulfur atom in the thiazole ring may enhance antimicrobial activity through interaction with microbial enzymes or membranes .
Anticancer Potential
The imidazo[2,1-b]thiazole scaffold has been associated with anticancer activity. A case study demonstrated that similar compounds in this class showed cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer proliferation .
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds similar to this compound can act as inhibitors for various enzymes. For example, thiazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which are crucial in neurodegenerative diseases and metabolic disorders respectively .
Antioxidant Activity
The antioxidant properties of this compound class have also been investigated. Studies suggest that the presence of the trifluoromethyl group enhances the radical scavenging ability of these compounds, potentially leading to protective effects against oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that the compound induced significant cytotoxicity at concentrations above 10 µM. The IC50 values were determined to be approximately 15 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The imidazo[2,1-b][1,3]thiazole scaffold is versatile, with modifications at positions 5 and 6 significantly altering biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Sulfanyl groups are less prone to oxidative metabolism than oximes, which may extend the half-life of the trifluoromethyl derivative compared to CITCO .
- Solubility : CITCO’s oxime moiety improves aqueous solubility, whereas the carbaldehyde in the trifluoromethyl analog may require formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
